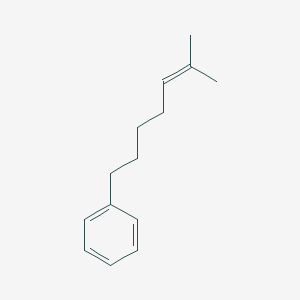![molecular formula C8H14O2 B14344909 2-[(2-Methyloxiran-2-yl)methyl]oxolane CAS No. 104223-04-3](/img/structure/B14344909.png)
2-[(2-Methyloxiran-2-yl)methyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyloxiran-2-yl)methyl]oxolane is a chemical compound with the molecular formula C8H14O2. It is also known by its IUPAC name, 2-methyl-2-(oxiran-2-ylmethyl)tetrahydrofuran . This compound is of interest due to its unique structure, which includes both an oxirane (epoxide) and an oxolane (tetrahydrofuran) ring.
Preparation Methods
The synthesis of 2-[(2-Methyloxiran-2-yl)methyl]oxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 2-methyloxirane and oxolane derivatives . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2-[(2-Methyloxiran-2-yl)methyl]oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-Methyloxiran-2-yl)methyl]oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(2-Methyloxiran-2-yl)methyl]oxolane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Methyloxiran-2-yl)methyl]oxolane include:
2-[(2-Methyloxiran-2-yl)methyl]tetrahydrofuran: Similar structure but different ring size.
2-Methyloxirane: Lacks the oxolane ring.
Oxirane: Simplest form of an epoxide, lacking additional ring structures.
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
104223-04-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-[(2-methyloxiran-2-yl)methyl]oxolane |
InChI |
InChI=1S/C8H14O2/c1-8(6-10-8)5-7-3-2-4-9-7/h7H,2-6H2,1H3 |
InChI Key |
LGDJQRZOFFBXMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)CC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


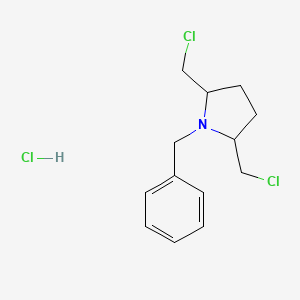
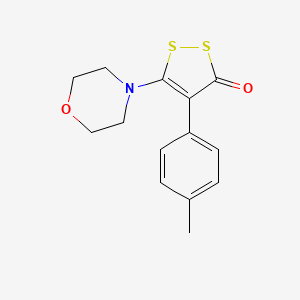
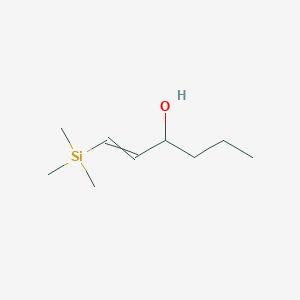

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
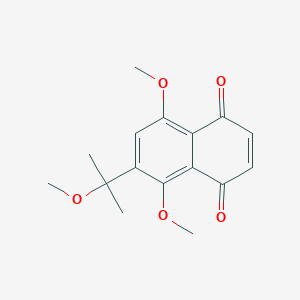

![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
